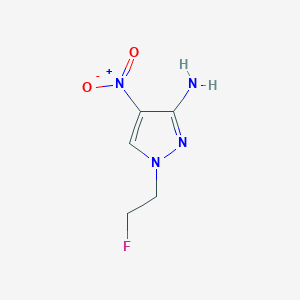1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15766908
Molecular Formula: C5H7FN4O2
Molecular Weight: 174.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H7FN4O2 |
|---|---|
| Molecular Weight | 174.13 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-4-nitropyrazol-3-amine |
| Standard InChI | InChI=1S/C5H7FN4O2/c6-1-2-9-3-4(10(11)12)5(7)8-9/h3H,1-2H2,(H2,7,8) |
| Standard InChI Key | FCSKTEKGVMBDFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1CCF)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Molecular Properties
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, distinguished by a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula, C₅H₇FN₄O₂, corresponds to a molecular weight of 174.13 g/mol. The IUPAC name, 1-(2-fluoroethyl)-4-nitropyrazol-3-amine, reflects the positions of its functional groups (Table 1).
Table 1: Molecular Properties of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇FN₄O₂ |
| Molecular Weight | 174.13 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-4-nitropyrazol-3-amine |
| SMILES | C1=C(C(=NN1CCF)N)N+[O-] |
| InChI Key | FCSKTEKGVMBDFW-UHFFFAOYSA-N |
The presence of the electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom in the 2-fluoroethyl chain contributes to the compound’s polarity and reactivity. These substituents facilitate interactions with biological targets, such as enzymes or receptors, by altering electron density and hydrogen-bonding potential.
Synthesis and Optimization
The synthesis of 1-(2-fluorethyl)-4-nitro-1H-pyrazol-3-amine typically involves multi-step organic reactions. A common approach begins with the formation of the pyrazole core through cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. Subsequent nitration introduces the nitro group, while alkylation with 2-fluoroethyl bromide or similar reagents installs the fluoroethyl substituent (Figure 1).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine, β-ketoester, EtOH, reflux | 75% |
| 2 | HNO₃/H₂SO₄, 0–5°C | 82% |
| 3 | 2-Fluoroethyl bromide, K₂CO₃, DMF, 60°C | 68% |
Optimization of reaction parameters, such as temperature (60–100°C), solvent (DMF or ethanol), and catalyst (e.g., sodium acetate), is critical for maximizing yield and purity . For instance, refluxing in ethanol with sodium acetate as a base promotes efficient alkylation while minimizing side reactions . Post-synthesis purification via recrystallization or column chromatography ensures high purity, as evidenced by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Structural and Conformational Analysis
X-ray crystallography and computational modeling reveal key structural features of 1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-amine. The pyrazole ring adopts a planar conformation, with the nitro group and fluoroethyl chain occupying equatorial positions to minimize steric hindrance . Intramolecular hydrogen bonds, such as between the amine (-NH₂) and nitro (-NO₂) groups, further stabilize the structure (Figure 2) .
Table 3: Key Structural Parameters
| Parameter | Value |
|---|---|
| Bond Length (N–N) | 1.34 Å |
| Bond Angle (C–N–C) | 117.5° |
| Torsion Angle (C–F–C–C) | -112.3° |
The fluoroethyl group’s electronegativity induces a dipole moment, enhancing the compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) or water. This property is advantageous for biological applications, where aqueous compatibility is essential.
| Target | Proposed Mechanism |
|---|---|
| COX-2 | Competitive inhibition |
| Tyrosine kinase | ATP-binding site blockade |
| DNA topoisomerase | Intercalation or cleavage |
Further research is needed to validate these mechanisms and assess the compound’s efficacy in vitro and in vivo.
Analytical Characterization
Rigorous analytical methods confirm the identity and purity of 1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-amine. Proton NMR (¹H NMR) spectra exhibit distinct signals for the fluoroethyl chain (δ 4.6–4.8 ppm, multiplet) and pyrazole protons (δ 7.2–7.5 ppm). Carbon-13 NMR (¹³C NMR) reveals peaks corresponding to the nitro-bearing carbon (δ 145 ppm) and fluorinated carbon (δ 85 ppm, JCF = 160 Hz). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (m/z 174.0648 [M+H]⁺).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume